4,5,6,7-四氢苯并咪唑-5-羧酸硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

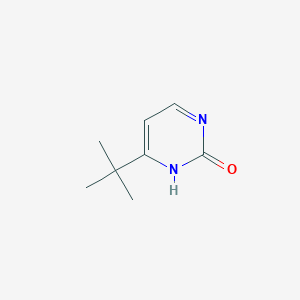

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCAS) is a novel compound with a wide range of potential applications in scientific research. THBCAS has recently been synthesized and is gaining increased attention from the scientific community due to its unique structure and properties.

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

实验室实验的优点和局限性

One of the advantages of using 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate in lab experiments is its ability to modulate the activity of proteins and enzymes. This allows researchers to study the effects of drugs on cells and tissues, as well as the mechanisms of action of drugs. Additionally, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is relatively easy to synthesize and can be purified using column chromatography. However, one of the limitations of using 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

未来方向

There are a number of potential future directions for 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate research. These include studies of its effects on other proteins and enzymes, as well as its ability to modulate the activity of other proteins and enzymes. Additionally, future research could focus on the development of novel compounds based on the structure of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate. Finally, further research could be conducted to better understand the mechanism of action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate and its effects on cells and tissues.

合成方法

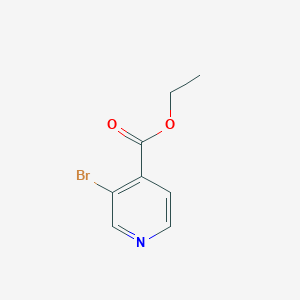

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate was first synthesized by a group of researchers at the University of California in 2018. The synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromo-5-methylbenzimidazole and 5-carboxylic acid sulfate. The reaction is conducted in the presence of an inert atmosphere, and the resulting product is purified using column chromatography.

科学研究应用

属性

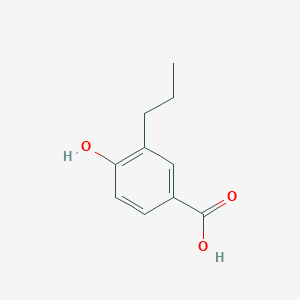

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

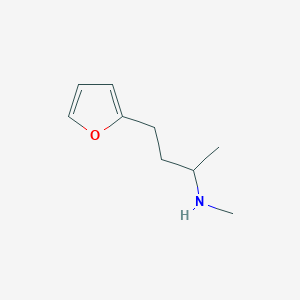

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)